7-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
Description
This compound is a benzofuran-derived carboxamide featuring dual 7-methoxybenzofuran moieties linked via a thiazole ring. Its molecular formula is C₂₂H₁₅N₃O₅S, with a molecular weight of 433.44 g/mol . The structure comprises two benzofuran rings substituted with methoxy groups at the 7-position, connected through a central thiazole-2-ylcarboxamide bridge. The compound is synthesized via coupling reactions, typically using reagents like N,N'-carbonyldiimidazole (CDI) to activate the carboxylic acid group of 7-methoxybenzofuran-2-carboxylic acid, followed by reaction with an appropriate amine-containing thiazole intermediate .
Properties
IUPAC Name |
7-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5S/c1-26-15-7-3-5-12-9-17(28-19(12)15)14-11-30-22(23-14)24-21(25)18-10-13-6-4-8-16(27-2)20(13)29-18/h3-11H,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFIMJUZUAXBOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(O4)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using robust and scalable methods. The use of transition-metal catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, amines, and various substituted benzofuran derivatives .
Scientific Research Applications
7-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Compound A : N-[[4-(1-Benzofuran-2-yl)-1,3-Thiazol-2-yl]Carbamothioyl]Benzamide (CAS: 716366-44-8)
Compound B : 7-Methoxy-N-[4-(1H-1,2,4-Triazol-1-ylmethyl)Phenyl]-1-Benzofuran-2-Carboxamide (CAS: 951996-79-5)
- Structure : Substitutes the thiazole ring with a triazole-methylphenyl group.
- Molecular Formula : C₂₀H₁₆N₄O₃.
Analogues with Heterocyclic Modifications
Compound C : N-(3-Hydroxy-4-(4-(2-Methoxyphenyl)Piperazin-1-yl)Butyl)-5-Iodobenzofuran-2-Carboxamide (Compound 34 in )
- Structure : Replaces the thiazole with a piperazine-butyl-hydroxy chain and incorporates an iodine atom on the benzofuran.
- Molecular Formula : C₂₅H₂₇IN₄O₄.
- Key Difference : The bulky iodine substituent and piperazine group enhance lipophilicity and modulate receptor selectivity, as seen in neuroprotective assays .
Compound D : 7-Methoxy-N-((7-(3-Methyl-1,2,4-Oxadiazol-5-yl)-[1,2,4]Triazolo[4,3-a]Pyridin-3-yl)Methyl)Benzofuran-2-Carboxamide
- Structure : Integrates an oxadiazole-triazolopyridine hybrid instead of thiazole.
- Molecular Formula : C₂₁H₁₅N₇O₄.
Analogues with Benzothiophene or Indole Cores
Compound E : N-(3-Hydroxy-4-(4-(2-Methoxyphenyl)Piperazin-1-yl)Butyl)Benzo[b]Thiophene-2-Carboxamide (Compound 35 in )
Compound F : 1H-Indole-2-Carboxylic Acid {4-[4-(2,3-Dichlorophenyl)Piperazin-1-yl]-2-Hydroxy-Butyl}-Amide (Compound 36 in )
- Structure : Substitutes benzofuran with indole and adds a dichlorophenyl-piperazine chain.
- Molecular Formula : C₂₄H₂₅Cl₂N₅O₂.
- Key Difference : The indole core and dichlorophenyl group enhance serotonin receptor affinity, as demonstrated in binding assays .
Comparative Data Table
Research Findings and Implications
- Polarity and Solubility : The target compound’s dual methoxy groups and carboxamide bridge confer higher polarity compared to thiourea (Compound A) or piperazine-containing analogues (Compound C), which may limit blood-brain barrier penetration .
- Biological Activity : Piperazine and indole derivatives (Compounds C, F) show enhanced neuroprotective and receptor-binding profiles due to their extended aromatic systems and halogen substituents .
- Synthetic Challenges : Lower yields (~45-55%) in Compounds D and B highlight the difficulty of incorporating complex heterocycles like oxadiazole-triazolopyridine .
Biological Activity
The compound 7-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is a complex organic molecule that incorporates multiple heterocyclic structures, including benzofuran and thiazole moieties. These structural features are associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The IUPAC name of the compound highlights its intricate structure, which can be summarized as follows:
| Component | Description |
|---|---|
| Benzofuran | A fused bicyclic structure known for its various biological properties. |
| Thiazole | A five-membered heterocyclic ring containing sulfur and nitrogen, often linked to antimicrobial and anticancer activities. |
| Carboxamide | A functional group that may enhance the compound's interaction with biological targets. |
Anticancer Properties
Research indicates that derivatives of benzofuran and thiazole exhibit significant anticancer activity. For example, thiazole derivatives have been shown to inhibit cancer cell proliferation effectively. In a study involving various thiazole compounds, some exhibited IC50 values as low as against specific cancer cell lines . The presence of the benzofuran structure in our compound may enhance its efficacy by improving bioavailability and target specificity.
Antimicrobial Activity
Compounds with benzofuran and thiazole frameworks are frequently studied for their antimicrobial properties. A comparative analysis of similar compounds revealed that those containing thiazole rings demonstrated potent activity against a range of bacterial strains, including resistant strains . The proposed mechanism involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Interaction with Enzymes : The compound may act as an inhibitor of key enzymes involved in cancer progression or bacterial metabolism.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : Some studies suggest that these compounds can interfere with cell cycle progression, leading to growth inhibition.
Study 1: Anticancer Activity
A recent study explored the anticancer effects of a series of thiazole-bearing compounds on various cancer cell lines. The results indicated that certain analogs achieved IC50 values significantly lower than standard chemotherapeutics like doxorubicin . The study emphasized the importance of structural modifications in enhancing potency.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of benzofuran derivatives against Gram-positive and Gram-negative bacteria. The findings highlighted that modifications in the thiazole component could lead to increased antibacterial activity, suggesting a similar potential for our target compound .
Q & A
Q. What experimental designs can improve synthetic yield for scale-up?
- Methodological Answer :
- Flow Chemistry : Optimize thiazole formation in continuous flow reactors to reduce side reactions .
- Catalytic Optimization : Screen Pd or Cu catalysts for coupling steps to improve efficiency .
- DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent, and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
